Tris(dibutylamino)phosphine
Overview
Description
Tris(dibutylamino)phosphine is an organophosphorus compound characterized by the presence of three dibutylamino groups attached to a central phosphorus atom
Mechanism of Action
Target of Action
Tris(dibutylamino)phosphine is an organophosphorus compound Similar compounds like tris(dimethylamino)phosphine are known to interact with a variety of metal centers .
Mode of Action
Tris(dimethylamino)phosphine, a related compound, acts as a base . It reacts with oxygen to give hexamethylphosphoramide and with sulfur to give the corresponding compound hexamethylthiophosphoramide . It can also act as a ligand, forming complexes with a variety of metal centers .
Biochemical Pathways
Tris(dimethylamino)phosphine, a related compound, is known to participate in reactions involving the conversion of hydroxyl groups to the corresponding chlorides .
Action Environment
It is known that the properties of similar compounds, such as tris(dimethylamino)phosphine, can be influenced by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(dibutylamino)phosphine typically involves the reaction of phosphorus trichloride with dibutylamine in the presence of a base. The reaction proceeds as follows:
PCl3+3(C4H9)2NH→P(N(C4H9)2)3+3HCl
This reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(dibutylamino)phosphine undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or oxygen gas.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Forms this compound oxide.
Reduction: Produces various phosphine derivatives depending on the reducing agent used.
Substitution: Results in the formation of substituted phosphine compounds.
Scientific Research Applications
Tris(dibutylamino)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(dimethylamino)phosphine
- Tris(diethylamino)phosphine
- Tris(dipropylamino)phosphine
Uniqueness
Tris(dibutylamino)phosphine is unique due to its larger alkyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its smaller counterparts, making it suitable for specific applications where bulkier ligands are required.
Properties
IUPAC Name |
N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFNWOYQMPPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207175 | |
Record name | Tris(N,N-di-N-butylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-65-7 | |
Record name | Tris(N,N-di-N-butylamino)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(N,N-di-N-butylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.